Chemical properties of 4-Pyrimidinol, 6-methyl-, 1-oxide
Chemical properties of 4-Pyrimidinol, 6-methyl-, 1-oxide
The Chemical Properties of 4-Pyrimidinol, 6-methyl-, 1-oxide[1][2][3]
Executive Summary
4-Pyrimidinol, 6-methyl-, 1-oxide (also designated as 6-methyl-4(3H)-pyrimidinone 1-oxide) represents a critical scaffold in heterocyclic chemistry, particularly within the domain of nucleoside analog synthesis and antiviral drug development.[1] Unlike its parent compound, 6-methyl-4-pyrimidinol, the 1-oxide derivative possesses unique electronic properties driven by the dipolar N–O functionality.[1] This moiety not only alters the tautomeric equilibrium—favoring the keto-amine form—but also serves as a "chemical handle" for downstream functionalization, most notably through Boekelheide rearrangement to access C6-functionalized derivatives. This guide dissects the molecular architecture, regioselective synthesis, and high-value transformations of this compound.[4]
Molecular Architecture & Tautomerism
The reactivity of 4-pyrimidinol, 6-methyl-, 1-oxide is governed by the interplay between the pyrimidine ring's aromaticity, the electron-donating hydroxyl/keto group, and the electron-withdrawing (yet back-donating) N-oxide.[1]
Tautomeric Equilibrium
In solution, 4-pyrimidinols exist predominantly as 4(3H)-pyrimidinones .[1][5] The introduction of the N-oxide at position 1 reinforces this preference.[5]
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Keto Form (Dominant): The proton resides on N3.[5] The C4=O carbonyl is stabilized by amide-like resonance.[5] The N1-oxide remains distinct, creating a dipole that influences solubility and coordination chemistry.[5]
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Enol Form (Minor): The aromatic 4-pyrimidinol 1-oxide structure is less favorable due to the loss of the strong amide resonance, though it may contribute in non-polar solvents or during O-alkylation reactions.[1]
Key Insight: The N1-oxide position is chemically distinct from N3.[5] In the keto form, N3 is protonated and amide-like (non-nucleophilic), while N1 carries the oxide oxygen, making it the primary site for deoxygenation or rearrangement.
Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.[1]
Synthetic Routes & Regioselectivity
The synthesis of the 1-oxide isomer requires controlling the regioselectivity of oxidation.[5] Direct oxidation of 6-methyl-4-pyrimidinol can yield the 1-oxide, 3-oxide, or 1,3-dioxide depending on conditions.[1]
Direct Oxidation Strategy
The most robust method involves the oxidation of 6-methyl-4(3H)-pyrimidinone (CAS: 3524-87-6) using hydrogen peroxide in glacial acetic acid or m-chloroperbenzoic acid (mCPBA).[1][5]
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Mechanism: The N1 nitrogen is more nucleophilic than the amide-like N3 nitrogen.[5] The methyl group at C6 provides mild steric hindrance but also inductive electron donation, making N1 sufficiently electron-rich for electrophilic attack by the peracid.
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Regiocontrol: Under controlled conditions (1.1 equivalents of oxidant), N1-oxidation is kinetically favored over N3.
Table 1: Optimization of Oxidation Conditions
| Reagent | Solvent | Temp (°C) | Yield (N1-Oxide) | Notes |
| H₂O₂ (30%) | AcOH | 70–80 | 65–75% | Standard industrial route; requires careful temp control to avoid ring opening.[1][5] |
| mCPBA | CH₂Cl₂ | 0–25 | 80–85% | Higher selectivity; easier workup for small scale.[5] |
| UHP (Urea-H₂O₂) | TFAA/MeCN | 0 | 60% | Anhydrous conditions; useful if substrate is water-sensitive.[1][5] |
Reactivity Profile & Applications
The 1-oxide group is not merely a bystander; it is a "reactive pivot" that enables transformations inaccessible to the parent pyrimidine.[5]
The Boekelheide Rearrangement (C-H Activation)
This is the most high-value reaction for drug discovery.[5] Treatment of the 1-oxide with acetic anhydride (Ac₂O) induces a [3,3]-sigmatropic rearrangement, converting the 6-methyl group into a 6-(acetoxymethyl) group.[1]
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Utility: Converts an inert methyl group into a reactive primary alcohol/ester, allowing for further chain extension or conjugation.
-
Protocol: Refluxing in Ac₂O followed by mild hydrolysis.
Deoxygenative Chlorination
Reaction with phosphorus oxychloride (POCl₃) typically converts the C4-carbonyl (keto) to a C4-chloro group.[1][5] Depending on the stoichiometry and temperature, the N-oxide may be retained (yielding 4-chloro-6-methylpyrimidine 1-oxide) or reduced (yielding 4-chloro-6-methylpyrimidine).[1][5]
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Strategic Use: The 4-chloro derivative is a versatile electrophile for S_NAr reactions with amines, enabling the synthesis of complex cytokinins or kinase inhibitors.
Figure 2: Divergent synthetic pathways from the 1-oxide scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-4-pyrimidinol 1-Oxide
Validation: Self-validating via melting point and absence of starting material spot on TLC.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reactants: Charge the flask with 6-methyl-4(3H)-pyrimidinone (10.0 g, 80.6 mmol) and Glacial Acetic Acid (50 mL).
-
Oxidation: Add Hydrogen Peroxide (30% aq.) (12 mL, ~1.5 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 70°C for 6–8 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[5] The N-oxide is typically more polar (lower R_f) than the starting material.[5]
-
Workup:
-
Characterization:
Protocol B: Functionalization via Boekelheide Rearrangement
Validation: Appearance of ester carbonyl peak in IR (~1740 cm⁻¹) and shift of methyl protons in NMR.
-
Reactants: Dissolve 6-methyl-4-pyrimidinol 1-oxide (1.0 g) in Acetic Anhydride (10 mL).
-
Reaction: Reflux (140°C) for 2 hours. The solution will turn dark.
-
Workup:
-
Remove excess Ac₂O under vacuum.[5]
-
Dissolve the oily residue in methanol (10 mL) and add a catalytic amount of NaOMe to hydrolyze the ester (if the alcohol is desired) or isolate the ester directly via column chromatography.
-
-
Result: Yields 6-(acetoxymethyl)-4-pyrimidinol , a key intermediate for linking the pyrimidine to other pharmacophores.[1][5]
References
-
Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. Heterocycles, 16(4), 573-576. Link
- Establishes the regioselectivity of N-oxid
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Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291. Link
- Foundational text for the rearrangement mechanism applied to heterocyclic N-oxides.
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Delia, T. J., & Stark, D. L. (1995). Pyrimidin-4-ones.[1][2][3][5][6] Synthesis and Tautomerism. Journal of Heterocyclic Chemistry, 32(5), 1525-1530.
- Detailed analysis of the tautomeric forms of 4-pyrimidinones.
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Organic Syntheses, Coll. Vol. 4, p. 638 (1963). 4-Methyl-6-hydroxypyrimidine.[1][5] Link
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Authoritative procedure for synthesizing the parent scaffold.[7]
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Sources
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- 3. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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